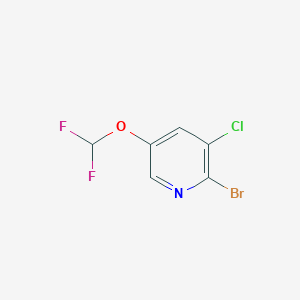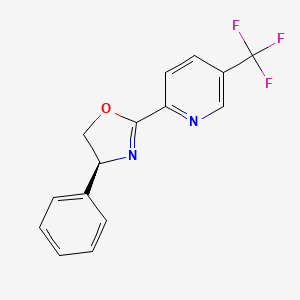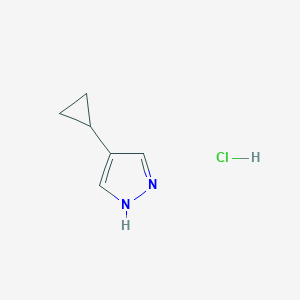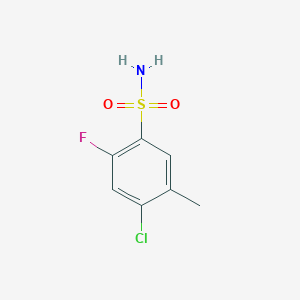![molecular formula C33H30BN3O2 B6591929 2,4-diphenyl-6-[3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)[1,1'-biphenyl]-3-yl]-1,3,5-Triazine CAS No. 1802232-96-7](/img/structure/B6591929.png)
2,4-diphenyl-6-[3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)[1,1'-biphenyl]-3-yl]-1,3,5-Triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diphenyl-6-[3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)[1,1'-biphenyl]-3-yl]-1,3,5-triazine is a complex organic compound that has garnered significant attention due to its unique chemical structure and potential applications across various fields. This compound belongs to the class of triazines, which are heterocyclic compounds containing a three-nitrogen atom ring structure. The presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group attached to the biphenyl moiety further enhances its chemical reactivity and functional versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diphenyl-6-[3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)[1,1'-biphenyl]-3-yl]-1,3,5-triazine typically involves a multi-step process. One common method includes the following steps:
Formation of the Biphenyl Moiety: : This involves a Suzuki-Miyaura coupling reaction between a boronic acid derivative and an aryl halide.
Introduction of the Triazine Core: : The biphenyl product is then subjected to a cyclization reaction with appropriate triazine precursors under controlled conditions.
Industrial Production Methods
In an industrial context, the production of this compound would require large-scale equipment to handle the reagents and maintain the necessary reaction conditions. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and yield while minimizing waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: : Under appropriate conditions, reduction reactions can modify the triazine ring or the biphenyl moiety.
Substitution: : The presence of reactive groups allows for various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: : Typical reducing agents might include lithium aluminum hydride or sodium borohydride.
Catalysts: : Palladium-based catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions can vary widely but often include modified triazine rings and substituted biphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It also serves as a ligand in coordination chemistry.
Biology and Medicine
In biology and medicine, derivatives of this compound have been explored for their potential as pharmaceutical agents, including anti-cancer and anti-inflammatory drugs.
Industry
In industrial applications, the compound can be utilized in the development of advanced materials, such as polymers with specific electronic or mechanical properties.
Mechanism of Action
The compound's mechanism of action largely depends on the context of its application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The dioxaborolan group can participate in reversible covalent bonding, making it a valuable tool in the design of enzyme inhibitors or molecular probes.
Comparison with Similar Compounds
Similar Compounds
2,4-Diphenyl-1,3,5-triazine: : A simpler analogue without the biphenyl and dioxaborolan groups.
Biphenyl-2,4-diamine: : A compound with similar biphenyl structure but different functional groups.
Uniqueness
The combination of the triazine core with the biphenyl-dioxaborolan moiety makes 2,4-diphenyl-6-[3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)[1,1'-biphenyl]-3-yl]-1,3,5-triazine unique. This structural complexity allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications.
Does this cover everything you were looking for? Anything specific you want to dig deeper into?
Properties
IUPAC Name |
2,4-diphenyl-6-[3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl]-1,3,5-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30BN3O2/c1-32(2)33(3,4)39-34(38-32)28-20-12-18-26(22-28)25-17-11-19-27(21-25)31-36-29(23-13-7-5-8-14-23)35-30(37-31)24-15-9-6-10-16-24/h5-22H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRSARWSFXFONX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC(=CC=C3)C4=NC(=NC(=N4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
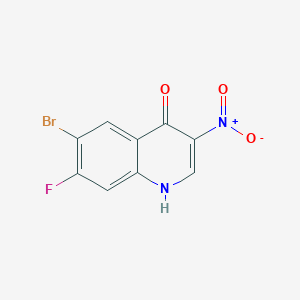
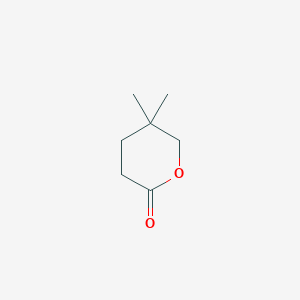
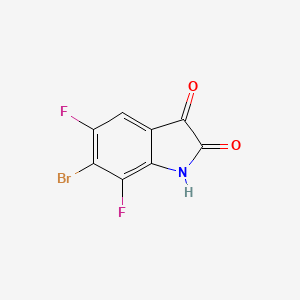
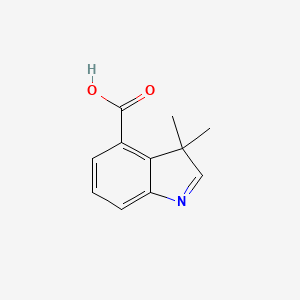
![2-((2S,3S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine](/img/structure/B6591877.png)
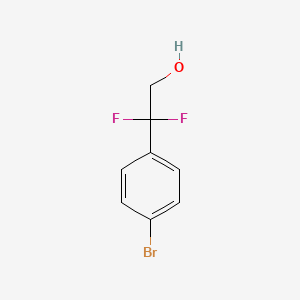
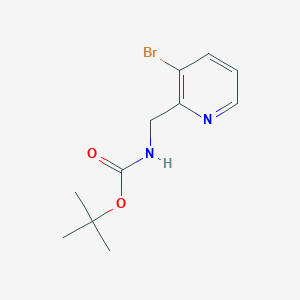
![Ethyl 2-[(tert-butoxycarbonyl)amino]-4-methyl-3-oxopentanoate](/img/structure/B6591909.png)

